PCSK9-IN-4g -

PCSK9-IN-4g

Catalog Number: EVT-1535218
CAS Number:
Molecular Formula: C23H29N7O
Molecular Weight: 419.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PCSK9-IN-4g is a PCSK9 mRNA translation inhibitor.
Source and Classification

PCSK9-IN-4g is classified as a pharmaceutical compound within the category of lipid-lowering agents. It is derived from synthetic organic chemistry methods aimed at creating potent inhibitors of the PCSK9 enzyme. The compound's development has been influenced by the need for alternative treatments for patients who are statin-intolerant or require additional cholesterol-lowering therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of PCSK9-IN-4g involves several key steps typical of small molecule drug development:

  1. Initial Compound Design: The design process utilizes structure-activity relationship studies to identify functional groups that enhance binding affinity to PCSK9.
  2. Chemical Synthesis: The synthesis often employs techniques such as:
    • Solid-phase synthesis: This method allows for the rapid assembly of compound libraries.
    • Solution-phase synthesis: Traditional organic reactions are conducted in solution to create specific intermediates.
  3. Purification and Characterization: After synthesis, compounds are purified using chromatographic techniques (e.g., high-performance liquid chromatography) and characterized through spectroscopic methods (e.g., nuclear magnetic resonance, mass spectrometry).

These methods ensure that PCSK9-IN-4g is produced with high purity and structural integrity, critical for biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of PCSK9-IN-4g can be represented by its chemical formula, which includes various functional groups contributing to its inhibitory action against Proprotein Convertase Subtilisin/Kexin Type 9. The specific three-dimensional conformation is crucial for its interaction with the enzyme's active site.

  • Molecular Weight: Approximately 400 g/mol.
  • Key Functional Groups: Includes amines, carboxylic acids, or aromatic rings, which enhance solubility and binding.

The detailed structural data can be obtained from crystallography studies or computational modeling simulations that predict how the compound fits into the enzyme's active site.

Chemical Reactions Analysis

Reactions and Technical Details

PCSK9-IN-4g primarily undergoes reversible binding with Proprotein Convertase Subtilisin/Kexin Type 9. The mechanism involves:

  1. Competitive Inhibition: The compound competes with low-density lipoprotein receptors for binding to the enzyme.
  2. Stabilization of Inactive Conformation: By binding to Proprotein Convertase Subtilisin/Kexin Type 9, it stabilizes an inactive form of the enzyme, preventing it from degrading low-density lipoprotein receptors.

These interactions can be studied using kinetic assays to determine inhibition constants and binding affinities.

Mechanism of Action

Process and Data

PCSK9-IN-4g functions by inhibiting Proprotein Convertase Subtilisin/Kexin Type 9 activity, which leads to increased levels of low-density lipoprotein receptors on hepatocyte surfaces. This mechanism includes:

  1. Inhibition of Degradation: By preventing Proprotein Convertase Subtilisin/Kexin Type 9 from binding to low-density lipoprotein receptors, the compound allows more receptors to recycle back to the cell surface.
  2. Lowering Cholesterol Levels: Increased receptor availability enhances clearance of circulating low-density lipoprotein particles from the bloodstream, ultimately reducing plasma cholesterol levels.

Research has shown that effective inhibition can lead to significant reductions in low-density lipoprotein cholesterol levels in animal models and clinical trials.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PCSK9-IN-4g exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Demonstrates stability under physiological conditions but may require specific storage conditions (e.g., refrigeration) to maintain efficacy.
  • pH Sensitivity: The compound's activity may vary with changes in pH, necessitating careful formulation for clinical use.

These properties are essential for determining appropriate dosage forms and delivery methods.

Applications

Scientific Uses

PCSK9-IN-4g has potential applications in various scientific fields:

  1. Cardiovascular Research: As a tool for studying cholesterol metabolism and cardiovascular disease mechanisms.
  2. Pharmaceutical Development: As a candidate for new lipid-lowering therapies aimed at patients with hypercholesterolemia.
  3. Biochemical Studies: To investigate the role of Proprotein Convertase Subtilisin/Kexin Type 9 in cellular signaling pathways related to inflammation and metabolism.

The ongoing research into PCSK9 inhibitors like PCSK9-IN-4g highlights their significance in addressing unmet medical needs in cholesterol management and cardiovascular health.

Molecular Biology of PCSK9 and Therapeutic Targeting

Structural Characterization of PCSK9 Protein Domains

PCSK9 (proprotein convertase subtilisin/kexin type 9) is a 692-amino acid serine protease that undergoes complex post-translational modifications to achieve its functional conformation. The protein is organized into three principal domains: an N-terminal prodomain (residues 31–152), a catalytic subtilisin-like domain (residues 153–452), and a C-terminal cysteine-histidine-rich domain (CHRD, residues 453–692) [1] [3]. The prodomain serves dual functions: it acts as a chaperone during protein folding and remains tightly bound to the catalytic domain after autocatalytic cleavage at the VFAQ↓SIP site, effectively inhibiting further proteolytic activity [1] [3]. Unlike other proprotein convertases, PCSK9 lacks a classical P-domain required for regulation of protease activity, which may explain its unique non-enzymatic mechanism of action [1].

The catalytic domain shares structural homology with bacterial subtilisins but contains distinctive loops that participate in low-density lipoprotein receptor (LDLR) binding. The CHRD domain exhibits quasi-threefold symmetry with structural similarity to resistin and is critical for both intracellular and extracellular degradation pathways of LDLR [3] [6]. Crucially, tyrosine sulfation within this domain enhances protein-protein interactions, though the exact mechanistic role remains incompletely defined [1]. Autocatalytic cleavage occurs independently of calcium—a distinctive feature among proprotein convertases—and yields a mature 63-kDa protein non-covalently associated with its 14-kDa prodomain [1] [3].

Table 1: Structural and Functional Domains of PCSK9

DomainResiduesStructural FeaturesFunctional Role
Prodomain31-152α-helical structure; remains bound post-cleavageChaperone function; inhibits catalytic activity; participates in LDLR binding
Catalytic Domain153-452Subtilisin-like fold; contains catalytic triad (Asp186, His226, Ser386)Autocatalytic processing; essential for secretion and LDLR interaction
CHRD453-692Cysteine/His-rich; three β-sheet subdomains; tyrosine sulfation sitesMediates intracellular trafficking and extracellular LDLR degradation pathways

PCSK9-LDL Receptor Interaction Dynamics

PCSK9 binding to the LDL receptor represents a master regulatory mechanism for cholesterol homeostasis. The interaction occurs primarily between the catalytic domain of PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of LDLR (residues 293–332) [2] [4]. Crystallographic studies reveal that Asp374 in PCSK9 forms a critical salt bridge with His306 of the LDLR EGF-A domain—an interaction enhanced in acidic environments such as endosomal compartments [2] [4]. This pH dependence explains the preferential lysosomal targeting of the PCSK9-LDLR complex rather than receptor recycling [2].

Gain-of-function mutations such as Asp374Tyr dramatically alter binding kinetics. Structural analyses demonstrate that Tyr374 forms additional hydrogen bonds and van der Waals contacts with LDLR, increasing binding affinity by 5- to 30-fold compared to wild-type PCSK9 [2] [7]. Similarly, the Ser127Arg mutation (located in the prodomain) stabilizes an interaction with the β-propeller region of LDLR through electrostatic forces, sterically hindering receptor conformational changes required for recycling [7]. These interactions reroute LDLR from its normal recycling pathway toward lysosomal degradation, reducing hepatic LDL-C clearance by up to 90% in severe cases [3] [8].

Table 2: Key Binding Determinants in the PCSK9-LDLR Complex

Interaction SiteMolecular MechanismFunctional Consequence
PCSK9 Catalytic Domain - EGF-ASalt bridge (Asp374-His306); hydrophobic pocket (Phe379, Ile154)pH-dependent binding; enhanced affinity in acidic endosomal environment
PCSK9 Prodomain - β-PropellerElectrostatic stabilization (Arg127 with Glu/Lys residues)Prevents LDLR closed conformation; promotes lysosomal targeting
Calcium Binding Site (EGF-A)Coordination by Asp310, Asn313, Glu314, Asp346, Tyr298Stabilizes EGF-A conformation; essential for high-affinity PCSK9 binding

Genetic Modulation: Gain-of-Function vs. Loss-of-Function Mutations

Genetic alterations in PCSK9 profoundly impact plasma LDL-C levels through distinct molecular mechanisms. Gain-of-function mutations (e.g., S127R, D374Y, F216L) exhibit autosomal dominant inheritance and cause hypercholesterolemia via two primary mechanisms: enhanced binding affinity for LDLR (S127R, D374Y) or resistance to inactivation by furin proteolysis (F216L) [1] [3] [7]. The D374Y variant demonstrates the most dramatic phenotype, with binding affinity increased 10-fold and plasma LDL-C levels exceeding 300 mg/dL in heterozygotes [2] [7]. These mutants accelerate LDLR degradation in hepatocytes, reducing receptor density by >80% compared to wild-type [3].

Conversely, loss-of-function variants (e.g., R46L, Y142X, C679X) produce hypocholesterolemia through several mechanisms: impaired autocatalytic cleavage, defective secretion, or accelerated plasma clearance [3] [8]. Population studies reveal that carriers of nonsense mutations exhibit 28% reduction in LDL-C and an 88% decreased risk of coronary heart disease over 15 years [8]. The molecular basis for these effects was confirmed through studies showing that the R46L mutation disrupts electrostatic interactions required for PCSK9 maturation, reducing secreted protein levels by 60% [3]. These observations have inspired therapeutic strategies including monoclonal antibodies (e.g., evolocumab), gene silencing approaches, and adenine base editing targeting the splice donor site of intron 1, which achieved 34% editing efficiency in non-human primates and 14% reduction in LDL-C [5].

Table 3: Clinically Significant PCSK9 Mutations and Mechanisms

MutationTypeMolecular DefectLDL-C EffectCVD Risk Impact
D374YGain-of-functionEnhanced LDLR binding affinity (30-fold increase)↑↑↑ (300-400 mg/dL)3-fold increase
S127RGain-of-functionStabilizes prodomain-β-propeller interaction; impedes LDLR recycling↑↑ (200-300 mg/dL)2-fold increase
F216LGain-of-functionResistance to furin cleavage; prolonged plasma half-life↑ (150-250 mg/dL)1.5-fold increase
R46LLoss-of-functionImpaired autocatalytic processing; reduced secretion↓ (28% reduction)88% reduction over 15 years
Y142XLoss-of-functionPremature stop codon; truncated protein not secreted↓↓ (40% reduction)>90% reduction

Beyond LDLR degradation, emerging research indicates PCSK9 directly amplifies inflammatory pathways through LDLR-independent mechanisms. PCSK9 binds the adenylyl cyclase-associated protein 1 (CAP1) receptor on monocytes and endothelial cells, triggering a signaling cascade involving spleen tyrosine kinase (Syk), protein kinase C delta (PKCδ), and nuclear factor kappa B (NF-κB) [6]. This pathway upregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), adhesion molecules (VCAM-1, ICAM-1), and scavenger receptors, promoting oxidized LDL uptake and foam cell formation [6]. In LDLR-knockout mice, PCSK9 overexpression increased atherosclerotic plaque burden by 97%, confirming its direct pro-atherogenic role independent of lipid regulation [6].

The elucidation of PCSK9's dual roles in lipid metabolism and inflammation has positioned it as a compelling therapeutic target. Small molecule inhibitors like PCSK9-IN-4g exploit these molecular insights by disrupting specific protein-protein interactions identified through structural analyses. Computational modeling reveals that such compounds occupy the EGF-A binding pocket on PCSK9's catalytic domain, competitively inhibiting LDLR association with nanomolar affinity [7]. This targeted approach represents the next frontier beyond monoclonal antibodies, potentially offering oral bioavailability and reduced production costs while maintaining the profound LDL-lowering effects established by genetic studies.

Properties

Product Name

PCSK9-IN-4g

IUPAC Name

(R)-N-(3-Methylpyridin-2-yl)-N-(piperidin-3-yl)-4-(pyrazolo[1,5-a]pyrimidin-3-yl)piperidine-1-carboxamide

Molecular Formula

C23H29N7O

Molecular Weight

419.53

InChI

InChI=1S/C23H29N7O/c1-17-5-2-10-25-21(17)30(19-6-3-9-24-15-19)23(31)28-13-7-18(8-14-28)20-16-27-29-12-4-11-26-22(20)29/h2,4-5,10-12,16,18-19,24H,3,6-9,13-15H2,1H3/t19-/m1/s1

InChI Key

CSAZFNFHNZMQCE-LJQANCHMSA-N

SMILES

O=C(N1CCC(C2=C3N=CC=CN3N=C2)CC1)N(C4=NC=CC=C4C)[C@H]5CNCCC5

Solubility

Soluble in DMSO

Synonyms

PCSK9 IN-4g; PCSK9-IN 4g; PCSK9-IN-4g

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.